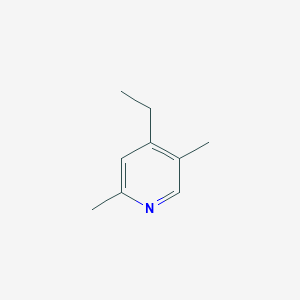

2,5-Dimethyl-4-ethylpyridine

Description

Properties

CAS No. |

74304-03-3 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

4-ethyl-2,5-dimethylpyridine |

InChI |

InChI=1S/C9H13N/c1-4-9-5-8(3)10-6-7(9)2/h5-6H,4H2,1-3H3 |

InChI Key |

JBNJDXSYIBJKBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NC(=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Pyridines, with Emphasis on 2 Ethyl 3,5 Dimethylpyridine

Traditional and Industrial Synthetic Routes

The industrial production of 2-ethyl-3,5-dimethylpyridine (B72401) has historically relied on gas-phase condensation reactions of simple aldehydes and ammonia (B1221849) over solid acid catalysts. These methods are advantageous due to the low cost of starting materials and the continuous nature of the process.

Cobalt Phosphate-Catalyzed Condensation Reactions

A foundational industrial method for the synthesis of 2-ethyl-3,5-dimethylpyridine involves the gas-phase condensation of propionaldehyde with ammonia, utilizing a cobalt phosphate (Co₃(PO₄)₂) catalyst. This approach is a variant of the Chichibabin pyridine (B92270) synthesis, which broadly involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.

The reaction is typically carried out in the gaseous phase at temperatures ranging from 350–420°C. The use of a solid catalyst like cobalt phosphate is crucial for facilitating the complex series of reactions required for pyridine ring formation.

| Parameter | Condition |

| Reactants | Propionaldehyde, Ammonia |

| Catalyst | Cobalt Phosphate (Co₃(PO₄)₂) |

| Phase | Gaseous |

| Temperature | 350–420°C |

The reaction mechanism is understood to proceed through a series of well-established organic reactions, characteristic of the Chichibabin synthesis. researchgate.net The key steps involve:

Aldol Condensation: Molecules of propionaldehyde undergo self-condensation in an aldol-type reaction to form larger unsaturated aldehydes.

Imine Formation: Propionaldehyde reacts with ammonia to form the corresponding imine.

Michael Addition: These intermediates then undergo Michael-type additions.

Cyclization and Dehydrogenation: The resulting open-chain intermediate then cyclizes and subsequently undergoes dehydrogenation (aromatization) to form the stable pyridine ring.

A significant characteristic of this synthetic route is the formation of a mixture of pyridine derivatives. The reaction of propionaldehyde and ammonia yields not only the target 2-ethyl-3,5-dimethylpyridine but also isomeric co-products. The primary isomers formed are 4-ethyl-3,5-dimethylpyridine and 3,4-dimethylpyridine. The distribution of these products is sensitive to the specific reaction conditions and catalyst properties. The formation of these byproducts necessitates downstream separation and purification processes to isolate the desired 2-ethyl-3,5-dimethylpyridine.

| Product | Yield/Presence |

| 2-Ethyl-3,5-dimethylpyridine | Main Product |

| 4-Ethyl-3,5-dimethylpyridine | Co-product |

| 3,4-Dimethylpyridine | Co-product |

Heterocyclization of Specific Amines (e.g., N-Propylidenepropenylamine)

An alternative synthetic approach to substituted pyridines involves the heterocyclization of pre-formed amine precursors. In the case of 2-ethyl-3,5-dimethylpyridine, the heterocyclization of N-propylidenepropenylamine has been investigated. This method involves a vapor-phase reaction over a mixed oxide catalyst. For instance, a potassium oxide on alumina (B75360) (K₂O/Al₂O₃) catalyst has been used for this transformation. The reaction is conducted at high temperatures, typically in the range of 410–450°C. This catalytic system facilitates the necessary rearrangements and cyclization to form the pyridine ring.

Modern Catalytic Approaches

While vapor-phase synthesis is well-established, modern approaches often utilize transition metal catalysts in the liquid phase to achieve milder reaction conditions and potentially higher selectivity. Palladium complexes, in particular, are versatile catalysts for the formation of C-N and C-C bonds necessary for constructing heterocyclic rings. beilstein-journals.org

The synthesis of 2-ethyl-3,5-dimethylpyridine via a palladium-catalyzed liquid-phase condensation of propionaldehyde and urea is a specific pathway outlined for modern synthesis. However, a thorough review of scientific literature does not yield specific examples or detailed studies of this particular reaction. While palladium catalysts are widely used for pyridine synthesis from various precursors, acs.orgsyr.edu the specific condensation of propionaldehyde with urea under palladium catalysis to form 2-ethyl-3,5-dimethylpyridine is not a well-documented method.

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and versatile palladium(0) precursor used in a wide range of catalytic coupling reactions. mdpi.com In catalytic cycles, Pd₂(dba)₃ serves as a source of soluble, catalytically active Pd(0) species. The dibenzylideneacetone (dba) ligands are weakly bound and easily displaced, allowing the palladium center to coordinate with reactants and enter the catalytic cycle. mdpi.com

In the context of C-N bond formation for heterocycle synthesis, a Pd(0) catalyst would typically initiate the cycle through an oxidative addition step with a substrate. This would be followed by subsequent steps such as transmetalation or insertion, and finally, reductive elimination to release the product and regenerate the active Pd(0) catalyst. While the specific role of Pd₂(dba)₃ in the reaction between propionaldehyde and urea cannot be detailed due to the lack of literature, its general function would be to facilitate the key bond-forming steps required for the assembly of the pyridine ring under liquid-phase conditions.

Detailed reaction kinetics and optimized conditions are highly specific to a particular chemical transformation. For the proposed palladium-catalyzed condensation of propionaldehyde and urea, no specific data on reaction rates, optimal temperatures, pressures, or reaction times are available in the scientific literature.

For comparison, a different palladium-catalyzed synthesis of 2-ethyl-3,5-dimethylpyridine from an azatriene intermediate using a palladium chloride (PdCl₂) catalyst was conducted at 160°C for 4 hours. researchgate.net This provides a general indication of the conditions that can be required for palladium-catalyzed pyridine ring formation.

Table 2: General Conditions for a Palladium-Catalyzed Synthesis of 2-Ethyl-3,5-dimethylpyridine

| Catalyst | Reactant | Temperature (°C) | Time (hours) |

|---|---|---|---|

| PdCl₂ | Azatriene intermediate | 160 | 4 |

Zeolite-Catalyzed Synthesis of Alkylpyridines

The gas-phase synthesis of pyridine bases from aldehydes, ketones, and ammonia is a well-established industrial process, often referred to as the Chichibabin reaction. The use of zeolite catalysts in this reaction has been a significant development, offering superior performance compared to traditional amorphous silica-alumina catalysts epa.govgoogle.com.

Catalyst Design and Performance

The performance of a zeolite catalyst in pyridine synthesis is intrinsically linked to its physicochemical properties, which can be tailored during synthesis or through post-synthetic modification researchgate.net.

Framework and Pore Structure: Zeolites such as ZSM-5 are frequently used due to their unique channel structure, which imparts shape selectivity epa.govgoogle.com. The creation of hierarchical zeolites, which contain both micropores and larger mesopores, can enhance performance by improving the diffusion of reactants and products, thus mitigating deactivation caused by pore blockage mdpi.com.

Acidity: The catalytic activity is strongly correlated with the acidity of the zeolite. Both Brønsted and Lewis acid sites play roles in the reaction mechanism, which involves adsorption of reactants, imine formation, and subsequent cyclization researchgate.netmdpi.com. The ratio of Brønsted to Lewis acid sites can be adjusted to optimize the yield of specific products. For instance, a Brønsted/Lewis ratio near 1 has been shown to favor the formation of 3-picoline in certain reactions mdpi.com.

Table 1: Influence of Catalyst Properties on Pyridine Synthesis

| Catalyst Property | Influence on Synthesis | Research Finding |

|---|---|---|

| Framework Type | Governs shape selectivity and product distribution. | ZSM-5 zeolites show high selectivity for pyridine and picolines due to their specific channel structure epa.gov. |

| Acidity (Brønsted/Lewis Ratio) | Affects reaction pathways and selectivity towards specific isomers. | A Brønsted/Lewis acid site ratio close to 1 favored the selectivity towards 3-picoline from acrolein and ammonia mdpi.com. |

| Metal Modification | Enhances catalytic activity and overall yields. | Zinc-modified ZSM-5 with a Lewis/Brønsted acid ratio of 1.5 to 4.0 significantly improves pyridine yield google.com. |

| Hierarchical Porosity | Improves mass transfer and reduces catalyst deactivation. | Creating mesopores in microporous zeolites enhances diffusion, which is advantageous for reactions involving bulky molecules mdpi.com. |

Influence on Product Distribution and Isomer Formation

The unique structure of zeolites exerts significant control over the distribution of products in alkylpyridine synthesis. The dimensions of the internal channels of the zeolite can selectively allow the formation and diffusion of certain isomers while sterically hindering others. This "product shape selectivity" is a key advantage of using these materials researchgate.net.

In reactions designed to produce one specific alkylpyridine, a range of isomers and other byproducts are often generated. The choice of catalyst is critical in maximizing the yield of the target molecule. For example, in the synthesis of 2-ethyl-3,5-dimethylpyridine from the reaction of propanal with ammonia, a hierarchical H-Y zeolite catalyst was used. While the primary product was 2-ethyl-3,5-dimethylpyridine, a variety of other compounds were identified, including the isomer 3,5-dimethyl-4-ethylpyridine . The relative amounts of these products are highly dependent on the catalyst's properties and the reaction conditions.

Table 2: Product Distribution in the Zeolite-Catalyzed Reaction of Propanal and Ammonia

| Compound | Composition (%) |

|---|---|

| Pyridine | 1.8 |

| Methylpyridines | 2.1 |

| Dimethylpyridines | 3.6 |

| 2-Ethyl-3,5-dimethylpyridine | 58.2 |

| 3,5-Dimethyl-4-ethylpyridine | 10.1 |

| Other heavy compounds | 24.2 |

Data derived from a study on H-Ymmm zeolite catalysts.

This demonstrates how the catalyst's structure influences isomer formation, yielding a specific distribution of substituted pyridines.

Multi-Step Conversions and Precursor Chemistry

Beyond single-step gas-phase reactions, multi-step synthetic routes offer alternative pathways to complex substituted pyridines. These methods often involve the initial construction of a non-aromatic heterocyclic intermediate, which is subsequently converted to the final pyridine product.

Condensation of Diamines with Diones (e.g., 1,2-Diaminopropane with 2,3-Pentanedione)

A versatile method for synthesizing substituted pyridines involves the condensation of a diamine with a dicarbonyl compound. For instance, the reaction between a 1,2-diamine, such as 1,2-diaminopropane, and a 1,2-dione, like 2,3-pentanedione, leads to the formation of a dihydropyrazine intermediate. 1,2-Diaminopropane is a readily available chiral diamine used in the synthesis of various ligands wikipedia.org. The condensation reaction typically proceeds readily, forming a six-membered heterocyclic ring containing two nitrogen atoms. The specific substitution pattern on the resulting dihydropyrazine ring is determined by the structures of the starting diamine and dione.

Subsequent Catalytic Dehydration of Dihydropyrazine Intermediates

The dihydropyrazine intermediate formed in the condensation step is not yet aromatic. The final step in this synthetic sequence is an aromatization reaction to form the pyridine ring. This is typically achieved through a catalytic dehydration or oxidation process. The removal of hydrogen from the dihydropyrazine ring leads to the formation of the stable, aromatic pyridine system. This two-step approach allows for the controlled construction of the pyridine skeleton from acyclic precursors and is a valuable strategy in heterocyclic synthesis.

Purity Assessment and Characterization of Reaction Intermediates (e.g., via HRGC-MS)

The analysis of reaction mixtures in synthetic organic chemistry is crucial for optimizing reaction conditions, identifying intermediates, and ensuring the purity of the final product. High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a powerful analytical technique for this purpose, providing both high separation efficiency and detailed structural information.

In the context of the Hantzsch synthesis of 2,5-dimethyl-4-ethylpyridine, HRGC-MS would be instrumental in monitoring the progress of the reaction and characterizing the various species present in the reaction mixture. This would include the starting materials, the key dihydropyridine (B1217469) intermediate (diethyl 1,4-dihydro-2,6-dimethyl-4-ethylpyridine-3,5-dicarboxylate), the final oxidized product (this compound), and any potential side products or impurities.

The electron ionization (EI) mass spectra of Hantzsch synthesis products, particularly the 1,4-dihydropyridine intermediates, exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the loss of the substituent at the C-4 position, leading to the formation of a stable pyridinium cation, which often represents the base peak in the mass spectrum. researchgate.net

Below are interactive data tables with hypothetical yet representative data for the HRGC-MS analysis of the key intermediate and the final product in the synthesis of this compound.

Table 1: Hypothetical HRGC-MS Data for Diethyl 1,4-dihydro-2,6-dimethyl-4-ethylpyridine-3,5-dicarboxylate

| Parameter | Value |

| Retention Time (min) | 15.2 |

| Molecular Ion (m/z) | 297 |

| Key Fragment Ions (m/z) | 268, 252, 224, 196 |

| Purity (%) | 95 |

Table 2: Hypothetical HRGC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | 8.5 |

| Molecular Ion (m/z) | 135 |

| Key Fragment Ions (m/z) | 120, 106, 91, 77 |

| Purity (%) | >99 |

The purity of the final this compound product would be assessed by the relative peak area in the gas chromatogram. Impurities could arise from incomplete reaction, side reactions, or the presence of starting materials. Common impurities in Hantzsch syntheses can include symmetrically substituted pyridines if a mixture of aldehydes or β-ketoesters is inadvertently used. nih.gov Furthermore, the oxidation step needs to be efficient to ensure complete conversion of the dihydropyridine intermediate to the final aromatic product. Any remaining dihydropyridine would be an impurity.

Chemical Reactivity and Functional Group Transformations

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) and often requires harsh reaction conditions. uoanbar.edu.iqquora.com The nitrogen atom's electronegativity reduces the electron density of the ring carbons, and in acidic media, the nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq For pyridine itself, electrophilic substitution typically occurs at the 3-position (meta-position) because the intermediates for attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.comquora.com

In 2,5-Dimethyl-4-ethylpyridine, the positions available for electrophilic substitution are C-3 and C-6. The alkyl groups at positions 2, 4, and 5 are electron-donating through an inductive effect, which increases the electron density of the ring and makes it more susceptible to electrophilic attack than unsubstituted pyridine. This activating effect is most pronounced at the ortho and para positions relative to the alkyl groups.

The regioselectivity of electrophilic substitution on this compound will be governed by a combination of these electronic directing effects and steric hindrance.

Position C-3: This position is ortho to both the C-2 methyl group and the C-4 ethyl group. While it benefits from the activating effect of these groups, it is also sterically hindered by them.

Position C-6: This position is ortho to the C-5 methyl group and para to the C-2 methyl group. It is activated by both methyl groups and is sterically less hindered than the C-3 position, as it only has one adjacent substituent.

Therefore, electrophilic attack is more likely to occur at the C-6 position due to a favorable balance of electronic activation and lower steric hindrance compared to the C-3 position.

The proposed transformation to "2-Ethyl-3,5-dimethyl-4-chloropyridine" appears to be incorrect as it involves both substitution and rearrangement of the existing alkyl groups, which is not a typical outcome of electrophilic chlorination. A more plausible product of monochlorination would be 6-chloro-2,5-dimethyl-4-ethylpyridine .

In some cases, halogenation of substituted pyridines is achieved after the N-oxidation of the pyridine ring, which can alter the substitution pattern.

The direct nitration of pyridine is notoriously difficult, requiring harsh conditions such as fuming sulfuric acid and potassium nitrate (B79036) at high temperatures, and it gives a low yield of 3-nitropyridine. quora.com The presence of activating alkyl groups on this compound would make the ring more reactive towards nitration than pyridine itself.

However, a common strategy to achieve nitration of pyridines is to first convert the pyridine to its N-oxide. google.comgoogle.com The N-oxide group is activating and directs electrophiles, particularly to the 4-position. Since the 4-position in this compound is already occupied, nitration of its N-oxide would be directed to the available 3- or 6-positions. The reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. google.comgoogle.comrsc.org

For this compound, direct nitration (if successful) or nitration via the N-oxide would likely yield a mixture of isomers, with the major product being determined by the steric and electronic factors discussed previously. The formation of 2,5-dimethyl-4-ethyl-6-nitropyridine would be the most probable outcome.

Reduction and Hydrogenation Reactions

The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring through catalytic hydrogenation. This is a common and efficient method for the synthesis of saturated nitrogen heterocycles. uoanbar.edu.iqrsc.org

The catalytic hydrogenation of this compound involves the addition of three molecules of hydrogen across the double bonds of the pyridine ring to yield 2,5-Dimethyl-4-ethylpiperidine. This transformation is typically carried out using heterogeneous catalysts under a hydrogen atmosphere. rsc.org Common catalysts for this reaction include Palladium on carbon (Pd/C), Raney Nickel (Raney Ni), Platinum(IV) oxide (PtO₂), and Rhodium on Carbon (Rh/C). bohrium.comgoogle.comacs.orgasianpubs.orgacs.org

The reaction conditions can vary depending on the chosen catalyst and the specific substrate. For instance, Raney Nickel catalysts have been used for the hydrogenation of substituted pyridines at relatively low temperatures and pressures. google.comacs.org Palladium on carbon is another effective catalyst, often used in acidic media to prevent catalyst poisoning by the nitrogen atom of the pyridine. bohrium.commdpi.comresearchgate.net Platinum and Rhodium catalysts are also highly effective, often used in acidic solvents like acetic acid or with additives. acs.orgasianpubs.org

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas (1-50 atm), Room temp. to 100 °C, Acidic solvent (e.g., AcOH, HCl) | Acid is often added to prevent catalyst deactivation by the pyridine nitrogen. bohrium.commdpi.com |

| Raney Nickel (Raney Ni) | H₂ gas (1-150 atm), Room temp. to 200 °C, Alcoholic solvent | A highly active catalyst, often used for industrial-scale hydrogenations. google.comacs.org |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ gas (1-70 bar), Room temperature, Acidic solvent (e.g., AcOH) | A very effective catalyst for pyridine hydrogenation. asianpubs.org |

| Rhodium on Carbon (Rh/C) | H₂ gas (low pressure), Room temperature | Effective under milder conditions compared to other catalysts. acs.org |

The catalytic hydrogenation of the pyridine ring is a heterogeneous process that occurs on the surface of the metal catalyst. The generally accepted mechanism involves the following key steps:

Adsorption: Both the pyridine derivative and hydrogen gas adsorb onto the surface of the catalyst.

Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and broken by the catalyst, forming reactive metal-hydride species on the surface.

Stepwise Hydrogen Addition: Hydrogen atoms are transferred sequentially from the catalyst surface to the adsorbed pyridine ring. The reaction is thought to proceed through partially hydrogenated intermediates such as dihydropyridine (B1217469) and tetrahydropyridine. wikipedia.org

Desorption: Once the ring is fully saturated, the resulting piperidine molecule desorbs from the catalyst surface, freeing up the active site for another catalytic cycle.

Derivatization for Synthetic Applications

The strategic placement of alkyl groups on the pyridine ring of this compound offers multiple avenues for synthetic derivatization. The electron-withdrawing nature of the pyridine nucleus enhances the reactivity of the α-protons on the alkyl side chains, making them susceptible to a variety of chemical transformations. These reactions are pivotal for introducing new functional groups and constructing more complex molecular architectures, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Transformations of Alkyl Side Chains (e.g., Cyanoethylation for related compounds)

The alkyl substituents on pyridine rings, such as the methyl and ethyl groups in this compound, can undergo reactions typical of active methylene (B1212753) compounds. This reactivity allows for the introduction of various functional groups, expanding the synthetic utility of the parent molecule.

One such transformation is pyridylethylation, a reaction that involves the addition of a pyridine-containing group to another molecule. A related concept is the reaction of vinylpyridines with nucleophiles. For instance, 2-vinylpyridine (B74390) readily undergoes Michael addition with nucleophiles like cyanide at the vinylic position due to the electron-withdrawing effect of the pyridine ring. wikipedia.org This reaction leads to the formation of a cyanoethylated pyridine derivative.

While direct cyanoethylation of the alkyl side chains of this compound is not extensively documented, the principles of alkyl chain activation in related pyridine compounds suggest its feasibility. The activation of the C-H bonds of the alkyl groups allows for their participation in addition reactions with electrophilic reagents like acrylonitrile (B1666552). This type of reaction would introduce a cyanoethyl moiety, a versatile functional group that can be further transformed into amines, carboxylic acids, or other functionalities.

Formation of Vinylpyridine Intermediates (for related compounds)

The conversion of alkylpyridines into vinylpyridines is a crucial transformation for the production of specialty polymers and as an intermediate in various chemical industries. wikipedia.org This process is well-established for simpler alkylpyridines like 2-methylpyridine (B31789) and 4-methylpyridine (B42270) and provides a model for the potential reactivity of this compound.

The most common industrial synthesis involves a two-step process:

Condensation with Formaldehyde (B43269): The alkylpyridine is reacted with formaldehyde to form a hydroxyethylpyridine intermediate. For example, 2-methylpyridine condenses with formaldehyde to produce 2-(2-pyridyl)ethanol (2-hydroxyethylpyridine). wikipedia.orgchemicalbook.com This reaction is typically carried out at elevated temperatures and pressures. chemicalbook.com

Dehydration: The resulting alcohol intermediate is then dehydrated to yield the corresponding vinylpyridine. wikipedia.orgchemicalbook.com This step is often achieved by heating the intermediate in the presence of a dehydrating agent, such as sodium hydroxide, and distilling the product under reduced pressure. wikipedia.org

An alternative synthesis route involves the reaction of acrylonitrile with acetylene (B1199291) in the presence of organocobalt compounds as a catalyst. wikipedia.org

The table below summarizes typical reaction conditions for the synthesis of vinylpyridines from related methylpyridines.

| Starting Material | Reagent | Product | Reaction Conditions | Yield | Reference |

| 2-Methylpyridine | Formaldehyde | 2-Hydroxyethylpyridine | 250°C, 9.08 MPa, 8 min residence time | 30% (single pass) | chemicalbook.com |

| 2-Hydroxyethylpyridine | NaOH (dehydrating agent) | 2-Vinylpyridine | Heating and refluxing, followed by vacuum distillation | >98% purity | chemicalbook.com |

| 4-Methylpyridine | Paraformaldehyde | 4-Vinylpyridine | 105-110°C, 45-70 hours | 40-60% conversion | google.com |

| Acrylonitrile | Acetylene | 2-Vinylpyridine | 150–160°C, 0.7-0.8 MPa, 0.5 h | 93% | chemicalbook.com |

Spectroscopic and Analytical Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a notable absence of detailed spectroscopic and analytical data for the chemical compound this compound. Despite the importance of such information for chemical identification, characterization, and quantitative analysis, specific experimental data for its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties could not be located.

This data gap prevents a thorough analysis and detailed discussion of the compound's spectroscopic characteristics as outlined in the requested article structure. Specifically, the following information is not available in the public domain:

¹H NMR Spectral Data: Detailed interpretation of proton NMR signals, including chemical shifts and coupling constants for the pyridyl and alkyl protons of this compound.

¹³C NMR Spectral Data: A chemical shift analysis for the carbon atoms within the this compound molecule.

Two-Dimensional NMR Data: Information on the application of 2D NMR techniques, such as COSY or HSQC, for the structural elucidation of this specific compound.

UV-Vis Spectral Data: The electronic absorption bands and specific absorption maxima for this compound.

Molar Extinction Coefficients: Quantitative data on the molar extinction coefficients, which are essential for quantitative analysis using UV-Vis spectroscopy.

While general principles of NMR and UV-Vis spectroscopy for pyridine derivatives are well-established, the absence of specific experimental data for this compound makes it impossible to provide the scientifically accurate and detailed article as requested. The generation of such an article would require access to proprietary research data or the undertaking of new experimental work to characterize the compound.

Therefore, the requested article focusing solely on the advanced spectroscopic characterization and analytical methodologies for "this compound" cannot be generated at this time due to the lack of necessary scientific data.

Advanced Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 2,5-Dimethyl-4-ethylpyridine through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) of this compound is characterized by the formation of a distinct molecular ion and a series of fragment ions that provide structural information. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of alkylpyridines under EI conditions is influenced by the stability of the resulting ions and neutral fragments. For this compound, key fragmentation pathways are anticipated to involve the cleavage of the alkyl substituents. A prominent fragmentation route for ethyl-substituted pyridines is the benzylic cleavage, which involves the loss of a methyl radical (CH₃•) from the ethyl group to form a stable pyridyl-stabilized secondary carbocation. This would result in a significant peak at [M-15]⁺.

Further fragmentation can occur through the loss of the entire ethyl group as an ethene molecule via a McLafferty-type rearrangement if a gamma-hydrogen is available, or through direct cleavage. Cleavage of the methyl groups can also contribute to the fragmentation pattern. The fragmentation of the pyridine (B92270) ring itself is also possible, leading to smaller charged species.

Table 1: Prominent Peaks in the EI-MS Spectrum of 6-Ethyl-2,4-dimethylpyridine

| m/z | Relative Intensity (%) | Putative Fragment | Fragmentation Pathway |

| 135 | 49.25 | [C₉H₁₃N]⁺ | Molecular Ion ([M]⁺) |

| 134 | 99.99 | [C₉H₁₂N]⁺ | [M-H]⁺ |

| 120 | 2.21 | [C₈H₁₀N]⁺ | [M-CH₃]⁺ (from ethyl group) |

| 107 | 26.73 | [C₇H₉N]⁺ | [M-C₂H₄]⁺ |

| 106 | 8.22 | [C₇H₈N]⁺ | [M-C₂H₅]⁺ |

| 93 | 1.71 | [C₆H₇N]⁺ | Ring fragmentation |

| 79 | 6.92 | [C₅H₅N]⁺ | Pyridine radical cation |

| 77 | 11.02 | [C₅H₅]⁺ | Phenyl cation |

This data is for the isomer 6-Ethyl-2,4-dimethylpyridine and serves as a predictive model for the fragmentation of this compound.

For this compound, a similar pattern is expected, with the molecular ion at m/z 135 and a prominent [M-15]⁺ peak at m/z 120 due to the loss of a methyl group from the ethyl substituent.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a powerful technique for the analysis of this compound, enabling the separation of closely related isomers and the identification and quantification of trace impurities. The high resolving power of capillary gas chromatography allows for the separation of structural isomers of alkylpyridines, which often have very similar boiling points.

The choice of the GC stationary phase is critical for achieving optimal separation. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1), or phases with intermediate polarity, are often employed for the analysis of pyridine derivatives. The elution order of isomers is influenced by factors such as boiling point and the interaction with the stationary phase.

HRGC-MS is particularly valuable for impurity profiling in the synthesis of this compound. Potential impurities could include starting materials, by-products from side reactions (e.g., other positional isomers), and degradation products. The high mass accuracy of the mass spectrometer allows for the determination of the elemental composition of unknown impurities, facilitating their identification.

For instance, in the analysis of pharmaceutical starting materials, GC coupled with high-resolution accurate mass spectrometry has proven effective for the detection, identification, and quantification of impurities. This approach is directly applicable to the quality control of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups of this compound.

The vibrational spectrum of this compound is dominated by bands corresponding to the vibrations of the pyridine ring and the attached alkyl substituents. By analogy with related molecules such as 2,5-dimethylpyridine (B147104) and 4-ethylpyridine, the characteristic frequencies can be assigned.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (aliphatic) | 3000-2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl and ethyl groups. |

| C=C, C=N stretching | 1600-1450 | Ring stretching vibrations of the pyridine nucleus. |

| C-H bending (aliphatic) | 1470-1370 | Bending vibrations of the methyl and ethyl groups. |

| Ring breathing | ~1000 | A symmetric in-plane stretching vibration of the pyridine ring. |

| C-H out-of-plane bending | 900-700 | Out-of-plane bending of the C-H bonds on the pyridine ring, sensitive to the substitution pattern. |

The specific frequencies and intensities of these bands can be influenced by the electronic and steric effects of the alkyl substituents. Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of this compound and aid in the assignment of experimental bands.

The ethyl group in this compound is not conformationally rigid and can rotate around the C-C bond connecting it to the pyridine ring. This can lead to the existence of different rotational isomers (conformers). While the energy barrier for this rotation is expected to be low at room temperature, vibrational spectroscopy can sometimes provide insights into the preferred conformation.

The presence of specific bands in the vibrational spectrum, particularly in the low-frequency region, can be sensitive to the conformational state of the molecule. By comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to deduce the most stable conformation in the gas phase or in a particular solvent. However, for a relatively simple molecule like this compound, the spectral differences between conformers might be subtle and difficult to resolve experimentally.

Chromatographic Separation Techniques

Gas chromatography (GC) is the primary technique for the separation and analysis of this compound and its isomers. The choice of the stationary phase is crucial for achieving the desired separation.

A variety of stationary phases have been used for the separation of pyridine bases. These range from non-polar phases, where elution is primarily based on boiling point, to more polar phases that can interact with the basic nitrogen atom of the pyridine ring, offering different selectivity. For the separation of a mixture of lutidine and ethylpyridine isomers, a column with intermediate polarity might provide the best resolution.

The use of capillary columns with high theoretical plate numbers is essential for separating closely related isomers. The optimization of chromatographic parameters such as temperature program, carrier gas flow rate, and injection technique is necessary to achieve baseline separation of all components of interest.

High-performance liquid chromatography (HPLC) can also be employed for the analysis of pyridines, particularly for less volatile or thermally labile derivatives. Reversed-phase HPLC with an acidic mobile phase to protonate the pyridine nitrogen is a common approach.

Gas Chromatography (GC) for Separation and Quantification of Pyridine Mixtures

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like substituted pyridines. cdc.gov It is frequently coupled with detectors such as a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both identification and quantification. cdc.gov The choice of capillary column is critical for achieving the necessary resolution to separate isomers and related pyridine bases.

Research has demonstrated the successful separation of various pyridine bases using capillary columns with stationary phases like polyethylene (B3416737) glycol (e.g., DBWAX) or (5%-phenyl)-methylpolysiloxane (e.g., HP-5ms). mdpi.comnih.gov For quantitative analysis, methods are often validated according to established guidelines, ensuring accuracy, precision, and sensitivity. mdpi.com The use of selected ion monitoring (SIM) mode in GC-MS significantly enhances sensitivity and selectivity, allowing for the detection of trace amounts of target analytes. mdpi.comnih.gov This is particularly important when analyzing environmental or biological samples where concentrations can be very low. nih.govnortheastfc.uk

Table 1: Typical GC-MS Method Parameters for Pyridine Analysis

This table is a composite of typical parameters reported in the literature for the analysis of pyridine and its derivatives.

| Parameter | Setting | Source(s) |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | mdpi.comnih.govlmaleidykla.lt |

| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or DBWAX (15 m x 0.53 mm) | nih.govlmaleidykla.lt |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Splitless or Split (e.g., 1:20) | mdpi.com |

| Temperature Program | Initial 40°C, ramped to 220-280°C | mdpi.comresearchgate.net |

| Detector | Mass Spectrometer (MS) | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | lmaleidykla.lt |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | mdpi.comnih.gov |

Method validation ensures the reliability of quantitative results. Key performance indicators include the limit of detection (LOD), the limit of quantification (LOQ), and recovery percentages. For pyridine compounds, GC-MS methods have been developed with very low detection limits, demonstrating high sensitivity. mdpi.comnih.gov

Table 2: Example Method Validation Data for Pyridine Quantification

This table illustrates the high sensitivity achievable with validated GC-MS methods for pyridine analysis.

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Source(s) |

| Pyridine | Shellfish Tissue | 0.006 mg/kg | 0.02 mg/kg | 89-101% | northeastfc.uk |

| Pyridine | River Water | 0.01-0.1 ng (absolute) | Not Reported | >90% | nih.gov |

| Pyridine | Food Supplements | 0.001 µg/mL | 0.003 µg/mL | Not Reported | mdpi.com |

Liquid Chromatography (LC) and Advanced Techniques (e.g., GCxGC) for Complex Bio-oil Analysis

While GC is highly effective, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally sensitive pyridine derivatives. cdc.govlmaleidykla.lt HPLC systems have been utilized for the quantification of pyridine in various samples, employing columns designed for specific selectivities, such as those with 2-ethylpyridine (B127773) ligands. lmaleidykla.ltwaters.com

For exceptionally complex matrices like bio-oil, which is a product of biomass pyrolysis, conventional one-dimensional GC-MS can be insufficient due to the sheer number of compounds and frequent coelutions. nih.gov In such cases, comprehensive two-dimensional gas chromatography (GC×GC) provides a much more powerful analytical solution. nih.govuliege.be

GC×GC utilizes two columns with different stationary phases (an orthogonal system), providing a significant increase in separation power and peak capacity. uliege.bebrjac.com.br This technique, often paired with a high-speed time-of-flight mass spectrometer (TOF-MS), allows for the separation and identification of hundreds or even thousands of individual components in a single analysis. nih.govresearchgate.net Alkylpyridines are among the many classes of compounds that have been successfully identified in bio-oils using GC×GC-TOFMS. nih.gov The enhanced resolution of GC×GC can separate isomers and resolve peaks that would otherwise overlap in a standard GC chromatogram, leading to a more detailed and accurate chemical characterization of the sample. nih.govbrjac.com.br

Table 3: Comparison of Conventional GC-MS and GC×GC-TOFMS for Bio-oil Analysis

This table highlights the superior resolving power of GC×GC for complex sample analysis.

| Analytical Technique | Sample Source | Number of Detected Peaks | Key Advantage | Source(s) |

| GC-MS | Empty Palm Fruit Bunch | ~166 | Standard, widely available | nih.gov |

| GC×GC-TOFMS | Empty Palm Fruit Bunch | 631 | Resolves coelutions, higher peak capacity | nih.gov |

| GC-MS | Pine Wood Chips | ~129 | Standard, widely available | nih.gov |

| GC×GC-TOFMS | Pine Wood Chips | 857 | Enhanced sensitivity and resolution | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the behavior of electrons and nuclei within a molecule. For substituted pyridines, these studies are crucial for elucidating how substituent groups influence the aromatic system's characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Studies on pyridine (B92270) and its derivatives using DFT, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311G(d,p), provide insights into their optimized geometries, total energies, and electronic states.

For substituted pyridines, DFT calculations help in understanding how the positions of nitrogen atoms and substituent groups affect the structural and electronic properties of the parent benzene (B151609) ring. These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles. The electronic properties derived from DFT, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity and kinetic stability. For instance, a smaller HOMO-LUMO energy gap suggests that a molecule is more reactive.

| Property | Description | Typical Computational Level | Significance |

|---|---|---|---|

| Optimized Geometry | Calculation of bond lengths, bond angles, and dihedral angles at the minimum energy state. | B3LYP/6-31G(d,p) | Provides the most stable three-dimensional structure of the molecule. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | B3LYP/6-311G(d,p) | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

| Dipole Moment | A measure of the polarity of the molecule. | B3LYP/6-31G(d,p) | Influences intermolecular interactions and solubility. |

Ab Initio Methods (e.g., CASSCF, CASPT2) for Excited States and Potential Energy Surfaces

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are essential for studying excited states and photochemical processes. Techniques like the Complete Active Space Self-Consistent Field (CASSCF) method are employed to explore potential energy surfaces and locate critical points such as minimum-energy conical intersections between electronic states, which are crucial in photoisomerization processes.

For molecules like pyridine-N-oxide, multi-configuration SCF and multi-reference multi-root CI calculations have been used to determine the equilibrium structures of excited valence states and to calculate vertical excitation energies and oscillator strengths for both Rydberg and valence states. These theoretical results are then correlated with experimental data from techniques like VUV photoabsorption spectroscopy to identify and characterize the electronic states.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to interpret wavefunction data in terms of the classic Lewis structure concepts of bonds and lone pairs. It examines interactions between filled (donor) and empty (acceptor) orbitals to quantify charge delocalization and hyperconjugative interactions that contribute to molecular stability.

The analysis involves second-order perturbation theory to estimate the energetic importance of these donor-acceptor interactions. For example, in pyridine-based hydrazones, NBO analysis has been performed at the B3LYP/6-311G(d,p) level to identify significant electronic transitions, such as π→π*, and their corresponding stabilization energies. The results from NBO analysis, including atomic charges, reveal how electron density is distributed across the molecule, which is influenced by the presence of electronegative atoms like nitrogen.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP is calculated from the molecular wave function and mapped onto the electron density surface, using a color-coded scheme to visualize regions of different electrostatic potential.

Red-colored regions indicate a negative potential and are susceptible to electrophilic attack, while blue regions signify a positive potential, indicating sites for nucleophilic attack. For substituted pyridines, MEP analysis can reveal how different substituents alter the electrostatic potential around the molecule. For instance, studies on aminopyridines have shown that the location of the amino group significantly affects the depth and accessibility of the negative potential near the heterocyclic nitrogen, thereby influencing its susceptibility to N-oxidation. This type of analysis provides crucial insights into the chemical reactivity and potential interaction mechanisms of molecules.

Reaction Kinetics and Thermochemistry

Computational methods are also instrumental in studying the kinetics and thermodynamics of chemical reactions, providing insights into reaction mechanisms and rate constants that are often difficult to measure experimentally.

Computational Studies of Gas-Phase Reactions (e.g., with Hydroxyl Radicals for related compounds)

The gas-phase reactions of organic compounds with hydroxyl (OH) radicals are of significant interest, particularly in atmospheric chemistry, as they often represent the primary degradation pathway for these molecules. Computational studies on the reactions of OH radicals with related aromatic compounds, such as 4-methyl aniline (B41778), have been performed using methods like M06-2X and CCSD(T) with the 6-311++G(3df,2p) basis set.

These studies calculate the reaction mechanism and use Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine temperature- and pressure-dependent rate coefficients. For example, the total rate coefficient for the reaction of 4-methyl aniline with OH was calculated over a temperature range of 300–2000 K. Such computational investigations help in determining the atmospheric lifetimes of compounds and the major products formed, which is crucial for assessing their environmental impact. The reactivity is often influenced by factors like methyl substitution on the molecule, which can increase the reaction rate.

| Parameter | Description | Computational Method | Significance |

|---|---|---|---|

| Rate Coefficient (k) | A measure of the speed of a chemical reaction. | Transition State Theory (TST), RRKM Theory | Determines the atmospheric lifetime and reaction pathways of a compound. |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | MP2, M06-2X | Essential for calculating activation energies and understanding the reaction mechanism. |

| Enthalpy of Reaction (ΔH) | The net energy change during a reaction. | Ab initio methods (e.g., MP2) | Indicates whether a reaction is exothermic or endothermic. |

Determination of Activation Energies and Reaction Pathways

The study of reaction mechanisms, including the determination of activation energies and the mapping of reaction pathways, is a cornerstone of computational chemistry. For substituted pyridines, such as 2,5-Dimethyl-4-ethylpyridine, theoretical methods like Density Functional Theory (DFT) and Transition State Theory (TST) are employed to model their reactivity.

Research on the reactions of hydroxyl radicals (OH) with pyridine and its alkyl-substituted derivatives demonstrates the application of these computational approaches. oberlin.edu By optimizing the geometries of reactants, transition states, and products on the potential energy surface using DFT, researchers can elucidate the mechanistic pathways of chemical reactions. oberlin.edursc.org For instance, in the reaction of OH with ethylpyridines, both addition to the aromatic ring and hydrogen abstraction from the ethyl group are possible pathways. oberlin.edu

The activation energy (Ea), which is the minimum energy required for a reaction to occur, is a critical parameter determined from the potential energy surface. It corresponds to the energy difference between the reactants and the transition state. Computational analysis can provide detailed energy profiles that map the energy changes throughout a reaction, identifying intermediates and transition states. researchgate.net While specific activation energies for reactions involving this compound are not extensively documented in the literature, the methodologies used for similar substituted pyridines are well-established.

Table 1: Illustrative Reaction Pathway Analysis for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Initial state of this compound and a reacting species. |

| Transition State 1 | +15.2 | The energy barrier for the initial step of the reaction. |

| Intermediate | -5.8 | A stable species formed during the reaction. |

| Transition State 2 | +10.5 | The energy barrier for the subsequent step leading to products. |

| Products | -12.3 | The final, more stable products of the reaction. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies of reaction pathways.

Spectroscopic Property Predictions

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which aids in their identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The theoretical calculation of NMR chemical shifts can assist in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose, often employed in conjunction with DFT. researchgate.netmdpi.com

The GIAO method calculates the isotropic nuclear magnetic shielding constants, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.netmdpi.com The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.net For substituted pyridines, the chemical shifts can be estimated based on the effects of the substituents on the electron distribution in the pyridine ring. stenutz.eu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO Method

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 150.1 |

| C3 | 135.8 |

| C4 | 148.5 |

| C5 | 129.7 |

| C6 | 147.3 |

| C (ethyl-CH₂) | 22.4 |

| C (ethyl-CH₃) | 14.2 |

| C (2-CH₃) | 18.9 |

| C (5-CH₃) | 17.5 |

Note: The data in this table is illustrative and based on typical chemical shifts for substituted pyridines. Actual calculated values would require a specific GIAO calculation.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities observed in experimental spectra. chemrxiv.org

The choice of the functional and basis set in TD-DFT calculations is crucial for obtaining accurate results. researchgate.net For substituted pyridines, the positions and types of substituents can significantly influence the UV-Vis absorption maxima. researchgate.net TD-DFT calculations can help to understand these effects by analyzing the molecular orbitals involved in the electronic transitions. chemrxiv.orgresearchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound using TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| π → π | 265 | 0.045 |

| π → π | 220 | 0.150 |

| n → π* | 280 | 0.002 |

Note: The data in this table is hypothetical and represents typical results from TD-DFT calculations on substituted pyridines.

Computational methods can simulate the vibrational spectra (Infrared and Raman) of molecules, providing valuable information about their structure and bonding. chemrxiv.orgunivie.ac.at DFT calculations are commonly used to determine the normal modes of vibration and their corresponding frequencies and intensities. nih.gov

The calculated vibrational frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical methods. nih.gov The simulated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions. nih.gov For dimethyl-substituted pyridine derivatives, theoretical studies have been conducted to understand their molecular structure and vibrational spectra. nih.gov

Table 4: Selected Simulated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3050 | Aromatic C-H stretching |

| ν(C-H) alkyl | 2960 | Alkyl C-H stretching |

| ν(C=C), ν(C=N) | 1605 | Pyridine ring stretching |

| δ(CH₃) | 1450 | Methyl group bending |

| δ(CH₂) | 1430 | Methylene (B1212753) group bending |

| Ring breathing | 1020 | Pyridine ring breathing mode |

Note: The data in this table is illustrative of the type of information obtained from vibrational frequency calculations.

Environmental Chemistry and Biogeochemical Cycling

Environmental Occurrence and Sources of Alkylpyridines

Alkylpyridines, including 2,5-Dimethyl-4-ethylpyridine, are introduced into the environment primarily through anthropogenic activities. canada.ca Their presence is often localized to areas with specific industrial and agricultural operations. researchgate.net

The production and use of synthetic fuels are significant sources of alkylpyridine release. Notably, oil shale refining wastewater contains a complex mixture of organic compounds, with pyridines and their derivatives being prominent constituents. e3s-conferences.org One analysis of shale oil refinery wastewater identified various pyridines, such as 2,4,6-trimethylpyridine and 2,4-lutidine, highlighting the potential for release of a wide array of alkylated pyridines from such operations. e3s-conferences.org These compounds are major components of the retort waters generated during the process.

Beyond synthetic fuels, the broader chemical manufacturing industry contributes to alkylpyridine emissions. These compounds are byproducts of coal tar distillation and are also synthesized for various applications. canada.ca A primary use in some regions is as a corrosion inhibitor in the oil and gas extraction industry, which represents a principal source of potential releases into the environment through operational activities like the cleaning of tanker trucks and occasional pipeline leaks. canada.ca

Table 1: Industrial Sources and Key Alkylpyridines Detected

| Industrial Process | Associated Alkylpyridines Mentioned in Literature | Mode of Release |

|---|---|---|

| Synthetic Fuel (Oil Shale) Processing | Pyridine (B92270), 2,4,6-Trimethylpyridine, 2,4-Lutidine | Wastewater, Retort Water |

| Oil and Gas Industry | Alkylpyridine mixtures (as corrosion inhibitors) | Process leaks, Cleaning operations |

| Coal Tar Distillation | General Alkylpyridines | Byproduct streams |

Contamination is often confined to the vicinity of the source due to dilution and degradation mechanisms. e3s-conferences.org For instance, pyridine itself has been detected in creosote-contaminated sediments. nih.gov The physicochemical properties of alkylpyridines, such as high water solubility, suggest a potential for mobility in soil and water. epa.gov However, their environmental distribution is also heavily influenced by soil pH. In acidic to neutral conditions, these basic compounds can become protonated, increasing their adsorption to mineral surfaces and potentially limiting their transport in soil. canada.ca

Abiotic Environmental Fate Processes

Once in the environment, this compound is subject to several abiotic processes that determine its persistence and transformation. These processes include atmospheric degradation, volatilization, and hydrolysis. A screening-level assessment by the U.S. Environmental Protection Agency (EPA) and a Canadian assessment have provided insights into the general fate of the alkylpyridine category. canada.caepa.gov

The primary degradation pathway for many volatile organic compounds in the atmosphere is reaction with hydroxyl radicals (•OH). For the category of pyridine and alkylpyridines, the rate of atmospheric photooxidation is generally considered to be slow to negligible. epa.gov This suggests that once in the atmosphere, these compounds may persist for some time, allowing for potential long-range transport. However, it is important to note that the substitution of the pyridine ring with alkyl groups, as in this compound, typically increases the reactivity towards hydroxyl radicals compared to the parent pyridine molecule. The reaction involves the •OH radical adding to the aromatic ring or abstracting a hydrogen atom from one of the alkyl groups. The exact rate constant for this compound is not well-documented, but this process is expected to be the most significant atmospheric removal mechanism.

Hydrolysis is a chemical reaction with water that can break down certain organic compounds. The pyridine ring is aromatic and generally stable, making it resistant to hydrolysis under typical environmental conditions of temperature and pH. A screening-level hazard characterization by the U.S. EPA concluded that the rate of hydrolysis for pyridine and alkylpyridines is considered negligible. epa.gov This stability implies that hydrolysis is not a significant degradation pathway for this compound in the environment. Its persistence in water is therefore governed by other processes like biodegradation and volatilization. canada.ca

Table 2: Summary of Abiotic Environmental Fate Processes for Alkylpyridines

| Process | Relevance to this compound | Controlling Factors |

|---|---|---|

| Atmospheric Degradation (with •OH) | Expected to be the main atmospheric loss process, though rates are considered generally slow for the class. epa.gov | Concentration of hydroxyl radicals, atmospheric conditions. |

| Volatilization from Water | Moderate, but significantly reduced by protonation. epa.gov | pH of the water, temperature, Henry's Law constant. |

| Hydrolysis | Negligible; the compound is stable against hydrolysis. epa.gov | Considered insignificant under environmental pH and temperature ranges. |

Microbial Biodegradation Pathways

The microbial breakdown of alkylpyridines, such as this compound, is a critical process in their environmental fate. Microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of carbon, nitrogen, and energy.

Aerobic and Anaerobic Degradation Mechanisms of Alkylpyridines

The biodegradation of alkylpyridines can proceed under both aerobic and anaerobic conditions, although the specific pathways and efficiencies differ. Aerobic degradation typically involves the action of oxygenase enzymes, which introduce oxygen atoms into the pyridine ring, destabilizing it and leading to cleavage. semanticscholar.orgoup.com This initial oxidation is a common strategy for breaking down aromatic compounds. semanticscholar.org For instance, the degradation of 4-methylpyridine (B42270) and 4-ethylpyridine by a mixed culture of aerobic bacteria was found to proceed via the formation of 2-hydroxy-4-ethylpyridine. oup.com

Under anaerobic conditions, the degradation of pyridines is often coupled with denitrification, where nitrate (B79036) or other nitrogen oxides serve as the terminal electron acceptor instead of oxygen. nih.gov Some bacteria can metabolize pyridine through the same pathway under both aerobic and anaerobic conditions. nih.gov Data suggests that some substituted pyridines may be degraded through novel mechanisms that could involve initial reductive steps, differing from the typical hydroxylation seen in the breakdown of other aromatic compounds. tandfonline.com For example, the transformation of 3- and 4-picoline has been observed under sulfate-reducing conditions. oup.com

The structure of the alkylpyridine, including the number and position of alkyl substituents, significantly influences its biodegradability. tandfonline.com

Microbial Strains Capable of Pyridine Metabolism (e.g., Pseudonocardia sp., Arthrobacter sp.)

A variety of bacterial genera have been identified with the ability to degrade pyridine and its derivatives. researchgate.net These microorganisms are frequently isolated from environments contaminated with these compounds, such as soil and industrial sludge. oup.comtandfonline.com

Prominent among these are species from the genera Arthrobacter and Pseudonocardia.

Arthrobacter sp. : Various strains of Arthrobacter are known to metabolize pyridine and its methylated derivatives. nih.govresearchgate.net For example, Arthrobacter sp. strain 68b has been shown to possess a complete gene cluster (pyr genes) on a plasmid that enables the degradation of pyridine. nih.govasm.orgnih.gov This strain can utilize pyridine as its sole source of carbon, nitrogen, and energy. nih.govresearchgate.net Another species, Arthrobacter crystallopoietes, is also noted for its role in pyridine metabolism. asm.org

Pseudonocardia sp. : A strain designated as M43, belonging to the genus Pseudonocardia, was isolated for its ability to use 4-methylpyridine and 4-ethylpyridine as its sole source of carbon, nitrogen, and energy. oup.comoup.com This actinomycete demonstrates the capacity for initial hydroxylation of the pyridine ring as a degradation strategy. oup.com

Other bacterial genera implicated in pyridine degradation include Bacillus, Nocardia, Corynebacterium, Micrococcus luteus, and Rhodococcus. asm.orgnih.gov

Table 1: Examples of Microbial Strains Involved in Pyridine and Alkylpyridine Degradation

| Microbial Strain | Degraded Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Arthrobacter sp. strain 68b | Pyridine, 2-Methylpyridine (B31789) | Possesses a complete plasmid-borne pyr gene cluster for pyridine catabolism. nih.govnih.gov | nih.govasm.orgnih.gov |

| Pseudonocardia sp. strain M43 | 4-Methylpyridine, 4-Ethylpyridine | Degrades compounds via initial hydroxylation, forming 2-hydroxy derivatives. oup.com | oup.comoup.com |

| Arthrobacter crystallopoietes | Pyridine | Involved in aerobic degradation pathways of pyridine. asm.org | asm.org |

| Bacillus sp. | Pyridine | Degradation leads to the accumulation of succinate semialdehyde. nih.gov | nih.gov |

| Nocardia sp. | Pyridine | Isolated from soil and capable of rapid growth on pyridine. nih.gov | nih.gov |

Proposed Metabolic Pathways: Hydroxylation, Reduction, and Ring Cleavage (e.g., Pyridone and Piperidone Formation)

The microbial catabolism of the pyridine ring is complex, with several proposed pathways that often begin with an initial attack on the ring itself. The main strategies involve hydroxylation, reduction, and direct ring cleavage. tandfonline.comasm.org

Hydroxylation: This is a common initial step in the aerobic degradation of many pyridine derivatives. tandfonline.com Monooxygenase or dioxygenase enzymes introduce hydroxyl groups onto the pyridine ring, often forming hydroxylated intermediates like pyridones (e.g., 2-hydroxypyridine). semanticscholar.orgasm.org For example, the degradation of 4-methylpyridine and 4-ethylpyridine by Pseudonocardia sp. strain M43 proceeds through the transient accumulation of 2-hydroxy-4-methylpyridine and 2-hydroxy-4-ethylpyridine, respectively. oup.com This hydroxylation destabilizes the aromatic ring, facilitating subsequent cleavage. nih.gov

Reduction: In some pathways, particularly under anaerobic or microaerophilic conditions, the pyridine ring may undergo reduction prior to cleavage. tandfonline.com This process is less common than hydroxylation but has been suggested for certain pyridine derivatives. tandfonline.com

Ring Cleavage: Following initial modifications, the pyridine ring is cleaved. In a well-studied pathway in Arthrobacter sp. strain 68b, the degradation of pyridine begins with a direct oxidative cleavage of the ring without a prior hydroxylation step. nih.govasm.orgnih.gov This reaction opens the ring to form an intermediate, (Z)-N-(4-oxobut-1-enyl)formamide. asm.orgresearchgate.net Subsequent enzymatic steps convert this intermediate into common cellular metabolites like succinic acid, which can then enter central metabolic cycles. nih.govnih.govresearchgate.net The degradation of 2,5-dihydroxypyridine has been shown to involve a dioxygenase that cleaves the ring. semanticscholar.org

Enzymatic Systems Involved in Pyridine Catabolism (e.g., flavin-dependent monooxygenase)

The breakdown of the stable pyridine ring is catalyzed by specialized enzymatic systems. Flavin-dependent monooxygenases are a key class of enzymes involved in the initial steps of pyridine catabolism. nih.gov These enzymes utilize a flavin cofactor (like FAD) and typically require a reductant like NAD(P)H to activate molecular oxygen for insertion into a substrate. nih.govresearchgate.net

In the case of Arthrobacter sp. strain 68b, the first step in pyridine degradation is catalyzed by a two-component flavin-dependent monooxygenase system. nih.govasm.orgnih.govresearchgate.net This system consists of two proteins encoded by the pyrA (pyridine monooxygenase) and pyrE (flavin reductase) genes. nih.govnih.govasm.org The PyrE component reduces the flavin cofactor, which is then used by the PyrA monooxygenase to perform an oxidative cleavage of the pyridine ring directly, a novel mechanism that bypasses the need for initial ring hydroxylation or reduction. nih.govasm.orgnih.govasm.org

Other enzymes involved in the downstream pathway include dehydrogenases and amidohydrolases, which process the ring-fission products. For example, the pathway in Arthrobacter sp. 68b involves (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase, amidohydrolase, and succinate semialdehyde dehydrogenase to convert the initial product into succinic acid. asm.orgnih.govresearchgate.net

Environmental Transport and Distribution Models

To understand and predict the environmental fate of chemicals like this compound, mathematical models are employed. These models simulate the movement and distribution of a substance among various environmental compartments.

Fugacity-Based Compartmental Modeling (Air, Water, Soil, Sediment, Biota)

Fugacity-based models are widely used tools in environmental chemistry to describe the partitioning, transport, and fate of organic chemicals. ulisboa.ptnih.gov Fugacity, which has units of pressure, represents the "escaping tendency" of a chemical from a particular phase or compartment. ulisboa.pt At equilibrium, the fugacity of a chemical is uniform across all compartments.

A fugacity model divides the environment into a series of well-mixed compartments, such as air, water, soil, sediment, and biota. ulisboa.ptnih.gov The model uses the chemical's physical-chemical properties (e.g., solubility, vapor pressure, octanol-water partition coefficient) to calculate fugacity capacities for each compartment. These capacities determine how the chemical will distribute itself at equilibrium (Level I and II models). ulisboa.ptnih.gov

Table 2: Fugacity Model Levels and Characteristics

| Model Level | System State | Flow | Key Output | Reference |

|---|---|---|---|---|

| Level I | Equilibrium | No Flow (Closed System) | Equilibrium partitioning among compartments. | ulisboa.pt |

| Level II | Equilibrium | Flowing System (Advection) | Equilibrium partitioning and overall persistence. | ulisboa.pt |

| Level III | Non-equilibrium, Steady State | Flowing System | Inter-compartmental transfer rates, concentrations, and persistence. | ulisboa.pt |

| Level IV | Non-equilibrium, Non-steady State | Flowing System | Time-dependent concentrations and fate. | ulisboa.pt |

Assessment of Bioaccumulation Potential in Aquatic Food Chains

The potential for this compound to bioaccumulate in aquatic food chains is considered to be low. Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in its surrounding environment, while biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.

Therefore, based on the available evidence for structurally similar compounds, this compound is not expected to significantly accumulate in aquatic organisms or magnify through the food web, thereby posing a lower risk in terms of secondary poisoning to higher trophic level organisms. canada.cacanada.ca

Remediation and Treatment Strategies for Alkylpyridine Contaminants

Wastewater containing pyridine and its alkyl derivatives, such as this compound, presents a significant treatment challenge due to the stable heterocyclic structure of these compounds. google.com A variety of physical-chemical and biological methods have been investigated and applied for the remediation of water contaminated with these compounds.

Physical-Chemical Treatment Methods (e.g., UV, Electrochemical, Adsorption, Ozonation)

Physical-chemical treatment methods are often employed for the removal of pyridine and its derivatives from industrial wastewater. These methods can be effective but may have high operational costs and can sometimes lead to the formation of secondary pollutants.

Adsorption: Adsorption onto activated carbon has been shown to be an effective method for removing pyridine from aqueous solutions. mdpi.com The porous structure and high surface area of activated carbon provide ample sites for the adsorption of organic molecules like pyridine. mdpi.com Studies have demonstrated significant adsorption capacities of activated carbon for pyridine, with the process being influenced by factors such as pH and temperature. mdpi.com Ion exchange resins also offer a viable adsorption-based treatment, where pyridine compounds are captured within the resin bed and can later be desorbed, allowing for the reuse of the resin. seplite.comseplite.com

Electrochemical Degradation: Electrochemical oxidation has emerged as a promising technology for the degradation of persistent organic pollutants like pyridine. This method involves the generation of highly reactive hydroxyl radicals at the anode surface, which then attack and break down the pyridine ring. Studies have shown high removal efficiencies for pyridine using various anode materials, such as Ti/SnO2-Sb. nih.gov The effectiveness of electrochemical degradation is influenced by parameters like current density, pH, and the presence of supporting electrolytes. nih.gov Research has demonstrated that optimizing these conditions can lead to near-complete removal of pyridine from wastewater. nih.gov

Ozonation: Ozone is a powerful oxidizing agent that can effectively degrade pyridine and other N-heterocyclic aromatic compounds. nih.gov The reaction of ozone with pyridine can proceed through direct oxidation or via the generation of hydroxyl radicals. nih.gov The rate of ozonation is dependent on the specific structure of the heterocyclic compound. nih.gov While ozonation can be effective, the reaction rates for some N-heterocyclic compounds can be slow, potentially limiting its application for complete mineralization. nih.gov

Other Physical-Chemical Methods: Other methods such as distillation and incineration are also used, particularly for wastewater with high concentrations of pyridine. seplite.comseplite.com Distillation can recover a portion of the pyridine, while incineration at high temperatures can destroy the compounds but requires careful management of air emissions. seplite.comseplite.com Wet oxidation, a process that occurs at high temperature and pressure, has also been employed for the treatment of pyridine wastewater. google.com

Below is an interactive data table summarizing the efficiency of various physical-chemical treatment methods for pyridine and its derivatives.

| Treatment Method | Contaminant | Initial Concentration | Removal Efficiency (%) | Key Parameters | Reference |

| Adsorption | Pyridine | 487 mg/L | >95 | Activated Carbon Cloth, Agitation Rate | mdpi.com |

| Adsorption | 2-methylpyridine, 2-vinylpyridine (B74390) | Not specified | >99 | XDA series resin | seplite.comseplite.com |

| Electrochemical Degradation | Pyridine | 100 mg/L | 98 | Ti/SnO2-Sb anode, 30 mA/cm², pH 3 | nih.gov |

| Ozonation | Pyridine | Not specified | Variable | Ozone dose, pH | nih.gov |

| Wet Oxidation | Pyridine Wastewater | Not specified | Not specified | 200-300 °C, 3-12 Mpa | google.com |

Bioremediation Techniques Utilizing Microbial Degradation Capabilities

Bioremediation offers an environmentally friendly and potentially cost-effective approach for the treatment of alkylpyridine contaminants by harnessing the metabolic capabilities of microorganisms.

The microbial degradation of pyridine and its derivatives has been the subject of considerable research. tandfonline.comtandfonline.com Numerous bacterial strains have been identified that can utilize pyridine and its alkylated forms as a source of carbon, nitrogen, and energy. researchgate.net These microorganisms are predominantly aerobic, meaning they require oxygen to break down the pyridine ring. tandfonline.comtandfonline.com While some anaerobic degradation can occur, it is generally less effective. tandfonline.com

The biodegradability of pyridine derivatives is influenced by the type and position of substituent groups on the pyridine ring. tandfonline.com For instance, methyl-substituted pyridines (picolines) have been shown to be biodegradable. nih.gov The degradation pathways often involve initial hydroxylation of the pyridine ring, followed by ring cleavage and subsequent metabolism of the resulting aliphatic compounds. tandfonline.com

Several genera of bacteria have been implicated in the degradation of pyridine and its derivatives, including Arthrobacter, Nocardia, Bacillus, and Rhodococcus. researchgate.netnih.govresearchgate.net For example, a strain of Rhodococcus erythropolis was found to degrade 2,5-dimethylpyrazine, a structurally similar N-heterocyclic compound. nih.gov Similarly, Arthrobacter crystallopoietes has been shown to degrade 2,6-dimethylpyridine. researchgate.net

The effectiveness of bioremediation can be limited by factors such as the concentration of the contaminant, the presence of other toxic substances, and environmental conditions like pH and nutrient availability. In some cases, bioremediation may be enhanced by combining it with physical-chemical pretreatment methods to reduce the initial toxicity of the wastewater.

| Microorganism | Degraded Compound(s) | Key Findings | Reference |

| Arthrobacter sp. | Pyridine, 2-methylpyridine | Degradation genes located on a catabolic plasmid. | asm.org |

| Arthrobacter crystallopoietes KM-4 | 2,6-dimethylpyridine | Formation of hydroxylated and ring-opened metabolites. | researchgate.net |

| Bacillus brevis | Pyridine | Immobilized cells showed enhanced degradation rates compared to free cells. | espublisher.com |

| Rhodococcus erythropolis DP-45 | 2,5-dimethylpyrazine | Utilized as a sole source of carbon and nitrogen. | nih.gov |

| Various soil and subsurface microorganisms | Pyridine and alkylated derivatives | Predominantly aerobic degradation. | tandfonline.comtandfonline.com |

Applications in Organic Synthesis and Industrial Relevance

Role as Chemical Intermediates

Substituted pyridines are fundamental building blocks in the synthesis of numerous functional molecules. While direct evidence for 2,5-Dimethyl-4-ethylpyridine is scarce, the general reactivity of the pyridine (B92270) ring and its alkyl substituents suggests its potential as a valuable chemical intermediate.

Pyridine derivatives are integral to the structure of many pharmaceutical compounds. nih.gov While there is no specific information available in the searched literature detailing the use of this compound as a precursor in the synthesis of pharmaceutical compounds, the general importance of substituted pyridines in medicinal chemistry is well-established. For instance, other dimethylpyridine derivatives are known to be used as intermediates in drug manufacturing. nih.gov